N-cyclohexyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide
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Overview
Description
N-cyclohexyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological activities, including antibacterial, antifungal, anticancer, and antihypertensive properties
Preparation Methods
The synthesis of N-cyclohexyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide typically involves the reaction of cyclohexylamine with 2-bromo-1-phenyl-1H-tetrazole-5-thiol in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
N-cyclohexyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-cyclohexyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Medicine: Due to its antihypertensive and anticancer properties, it is being investigated for its potential use in the treatment of hypertension and cancer.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to interact with enzymes and receptors, leading to the inhibition of specific biological processes. For example, its antihypertensive activity is attributed to its ability to inhibit angiotensin-converting enzyme (ACE), which plays a key role in blood pressure regulation .
Comparison with Similar Compounds
N-cyclohexyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide can be compared with other tetrazole derivatives such as:
Losartan: An angiotensin II receptor antagonist used to treat hypertension.
Pentylene tetrazole: Used in models for anxiety and epilepsy.
5-Phenyltetrazole: Known for its high acidic nature and stability.
The uniqueness of this compound lies in its specific combination of the cyclohexyl and phenyl groups, which contribute to its distinct biological activities and chemical properties .
Properties
Molecular Formula |
C16H21N5OS |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-cyclohexyl-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide |
InChI |
InChI=1S/C16H21N5OS/c1-12(15(22)17-13-8-4-2-5-9-13)23-16-18-19-20-21(16)14-10-6-3-7-11-14/h3,6-7,10-13H,2,4-5,8-9H2,1H3,(H,17,22) |
InChI Key |
FZOOPINSKKNXPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1CCCCC1)SC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
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